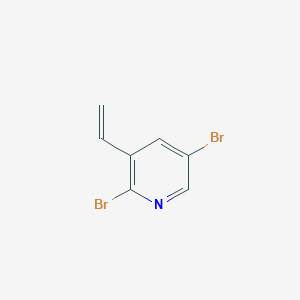
2,5-Dibromo-3-vinylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dibromo-3-vinylpyridine is a halogenated pyridine derivative characterized by the presence of two bromine atoms at the 2 and 5 positions and a vinyl group at the 3 position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-vinylpyridine typically involves the bromination of 3-vinylpyridine. One common method is the use of bromine in acetic acid, which selectively brominates the 2 and 5 positions on the pyridine ring. Another approach involves the use of N-bromosuccinimide (NBS) in acetonitrile, which also yields the desired product with high selectivity .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient processes. For example, the bromination of 3-vinylpyridine using bromine in acetic acid can be conducted on a large scale, with careful control of reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: 2,5-Dibromo-3-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The vinyl group can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids, facilitated by palladium catalysts.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include amines or thiols, with conditions such as heating in the presence of a base.
Coupling Reactions: Reagents include arylboronic acids, with palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atoms.
Coupling Reactions: Products include biaryl compounds formed by the coupling of the vinyl group with arylboronic acids.
科学研究应用
2,5-Dibromo-3-vinylpyridine has several applications in scientific research:
Materials Science: It is used in the synthesis of conjugated polymers and other materials with electronic and optoelectronic properties.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various biologically active molecules.
Organic Synthesis: It is a valuable building block in the construction of complex organic molecules through various coupling and substitution reactions.
作用机制
The mechanism of action of 2,5-Dibromo-3-vinylpyridine in chemical reactions involves the activation of the bromine atoms and the vinyl group. In substitution reactions, the bromine atoms are activated by nucleophiles, leading to their replacement by other functional groups. In coupling reactions, the vinyl group undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the coupled product .
相似化合物的比较
2,5-Dibromo-3-methylpyridine: Similar in structure but with a methyl group instead of a vinyl group.
2,5-Dibromo-3-hexylthiophene: A thiophene derivative with similar bromination patterns.
Uniqueness: 2,5-Dibromo-3-vinylpyridine is unique due to the presence of the vinyl group, which allows for versatile coupling reactions and the formation of complex conjugated systems. This makes it particularly valuable in the synthesis of materials with specific electronic properties .
生物活性
2,5-Dibromo-3-vinylpyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is primarily utilized in organic synthesis and has implications in medicinal chemistry. Understanding its biological activity is crucial for its application in various fields, including pharmaceuticals and agrochemicals.
This compound is characterized by the following chemical properties:
- Molecular Formula : C₇H₅Br₂N
- Molecular Weight : 252.93 g/mol
- Appearance : Typically a yellow to brown solid.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that this compound can inhibit bacterial growth at relatively low concentrations.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in combating antibiotic-resistant strains.
Cytotoxicity Studies
Cytotoxicity assays conducted on various human cell lines (e.g., HeLa, MCF-7) have demonstrated that this compound exhibits selective cytotoxicity. The compound was found to induce apoptosis in cancer cells while showing minimal toxicity to normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
| Normal Fibroblast | >50 |
This selective cytotoxicity underscores the potential of this compound in cancer therapy.
The mechanism by which this compound exerts its biological effects appears to involve the disruption of cellular membranes and interference with nucleic acid synthesis. Its bromine substituents may enhance lipophilicity, facilitating membrane penetration and leading to increased permeability.
Study on Antimicrobial Efficacy
In a recent study published in Nature, researchers tested the antimicrobial efficacy of this compound against biofilm-forming bacteria. The results indicated that the compound significantly reduced biofilm formation at concentrations lower than its MIC against planktonic bacteria. This suggests that it could be effective in treating chronic infections associated with biofilms.
Cancer Cell Line Study
A study published in Journal of Medicinal Chemistry explored the effects of this compound on breast cancer cell lines. The findings revealed that treatment with this compound led to a decrease in cell viability and induced apoptosis through caspase activation pathways.
属性
分子式 |
C7H5Br2N |
|---|---|
分子量 |
262.93 g/mol |
IUPAC 名称 |
2,5-dibromo-3-ethenylpyridine |
InChI |
InChI=1S/C7H5Br2N/c1-2-5-3-6(8)4-10-7(5)9/h2-4H,1H2 |
InChI 键 |
IPQHDFWYVTWMEZ-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=C(N=CC(=C1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















